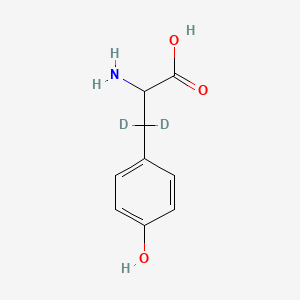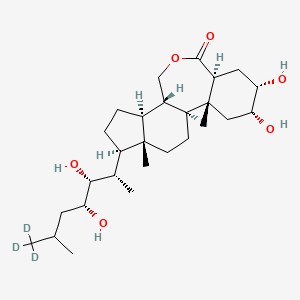
Zotepine-d6 S-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zotepine-d6 S-Oxide is a deuterated derivative of Zotepine, an atypical antipsychotic drug used primarily in the treatment of schizophrenia. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the compound. This compound is of significant interest in pharmaceutical research due to its potential to offer improved stability and reduced metabolic degradation compared to its non-deuterated counterpart .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Zotepine-d6 S-Oxide typically involves the oxidation of Zotepine-d6. The process begins with the preparation of Zotepine-d6, which is achieved by substituting hydrogen atoms in Zotepine with deuterium. The oxidation step can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Zotepine-d6 S-Oxide undergoes various chemical reactions, including:
Oxidation: Conversion of Zotepine-d6 to this compound.
Reduction: Potential reduction back to Zotepine-d6 under specific conditions.
Substitution: Possible substitution reactions involving the deuterium atoms.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products: The primary product of the oxidation reaction is this compound. Other potential products include various deuterated metabolites depending on the reaction conditions .
Aplicaciones Científicas De Investigación
Zotepine-d6 S-Oxide has a wide range of applications in scientific research:
Chemistry: Used to study the metabolic pathways and stability of Zotepine through deuterium labeling.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Explored for its potential therapeutic benefits in treating schizophrenia and other psychiatric disorders.
Industry: Utilized in the development of advanced pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
Zotepine-d6 S-Oxide exerts its effects primarily through antagonism of dopamine D1 and D2 receptors, as well as serotonin receptors such as 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7. This antagonistic activity helps in modulating neurotransmitter levels in the brain, thereby alleviating symptoms of schizophrenia. The deuterium substitution in this compound may enhance its metabolic stability and prolong its therapeutic effects .
Comparación Con Compuestos Similares
Zotepine: The non-deuterated parent compound with similar pharmacological properties.
Nor-Zotepine: An active metabolite of Zotepine with similar receptor binding profiles.
3-Hydroxyzotepine: Another metabolite with distinct pharmacokinetic properties.
Uniqueness: Zotepine-d6 S-Oxide stands out due to its deuterium substitution, which can lead to improved metabolic stability and reduced degradation. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C18H18ClNO2S |
|---|---|
Peso molecular |
353.9 g/mol |
Nombre IUPAC |
2-(3-chloro-11-oxobenzo[b][1]benzothiepin-5-yl)oxy-N,N-bis(trideuteriomethyl)ethanamine |
InChI |
InChI=1S/C18H18ClNO2S/c1-20(2)9-10-22-16-11-13-5-3-4-6-17(13)23(21)18-8-7-14(19)12-15(16)18/h3-8,11-12H,9-10H2,1-2H3/i1D3,2D3 |
Clave InChI |
GPQLECKPRFIPAC-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(CCOC1=CC2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl)C([2H])([2H])[2H] |
SMILES canónico |
CN(C)CCOC1=CC2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


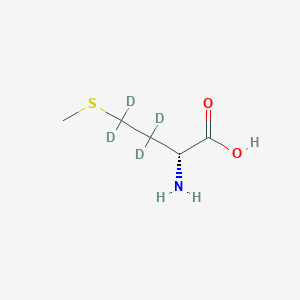
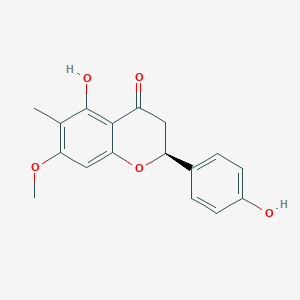

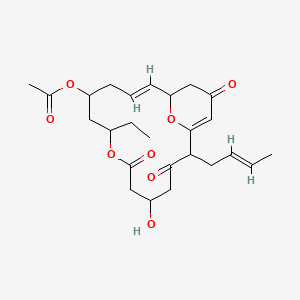
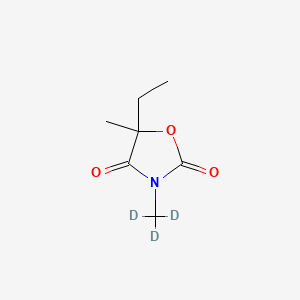
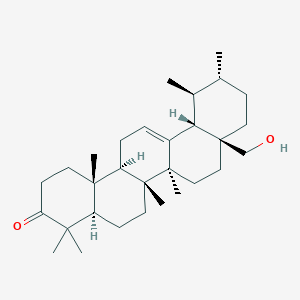

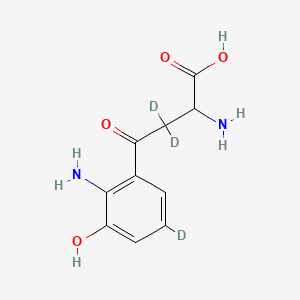
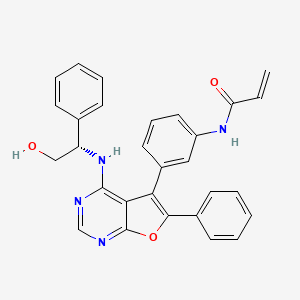
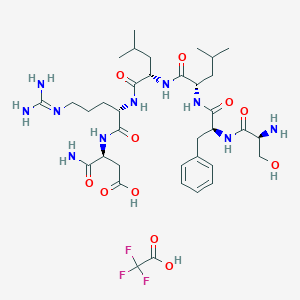
![(2~{S},3~{S})-2-(fluoranylmethyl)-~{N}7-methyl-~{N}5-[(1~{R},5~{S})-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide](/img/structure/B12420607.png)
